3-(Trifluoromethyl)-2-pyrazolin-5-one
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been discussed in various studies. For instance, one study discusses the synthesis of trifluoromethylpyridines, which are used in active agrochemical and pharmaceutical ingredients . Another study mentions a Pd-catalyzed coupling reaction used in the synthesis of a related compound .Molecular Structure Analysis
While specific information on the molecular structure of “3-(Trifluoromethyl)-2-pyrazolin-5-one” was not found, it’s known that trifluoromethyl group-containing compounds have been studied using various spectroscopic methods, including FT-IR and NMR .Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl groups have been explored in several studies. For example, one study discusses the trifluoromethylation of carbon-centered radical intermediates . Another study mentions a reaction involving a trifluoromethyl group in the synthesis of a related compound .Scientific Research Applications
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Antibacterial Research
- Field : Antibacterial Research .
- Application Summary : Pyrazole derivatives have been synthesized and studied for their antimicrobial properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds are bactericidal and potent against MRSA persisters .
Drug Development
- Field : Pharmaceutical Industry .
- Application Summary : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . This group is found in various drugs, including those used for treating HIV, depression, and inflammation .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : In 2020, 53 new chemical entities and 13 biological medicines were approved, many of which contained fluorine or fluorine-containing functional groups .
Synthesis of 6-Substituted Purines
- Field : Organic Chemistry .
- Application Summary : 3-(Trifluoromethyl)benzylamine has been used in the preparation of 6-substituted purines .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Synthesis of Fluorinated Porphyrins and Corroles
- Field : Organic Chemistry .
- Application Summary : Fluorinated porphyrins and corroles are synthesized for a variety of applications . Fluorination alters the electronic structure of aromatic systems in a predictable manner, and these effects can be exploited in the design of aromatic, macrocyclic ligand systems .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Among the predictable changes fluorination engenders in the properties of these aromatic, tetrapyrrole ligands, the most commonly exploited in applications are: (1) an increase in oxidative stability, and (2) a decrease in ring nitrogen basicity that is reflected in more Lewis-acidic, electron-deficient chelated metal ions .
Production of Crop-Protection Products
- Field : Agrochemical Industry .
- Application Summary : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It is in highest demand among all the TFMP derivatives .
- Methods of Application : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
3-(trifluoromethyl)-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTWALQJNWEDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332646 | |
Record name | 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729978 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Trifluoromethyl)-2-pyrazolin-5-one | |
CAS RN |
401-73-0 | |
Record name | 2,4-Dihydro-5-(trifluoromethyl)-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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